molecular formula C16H26O4 B3394487 8,8'-Bi-1,4-dioxaspiro[4.5]decane CAS No. 194154-45-5

8,8'-Bi-1,4-dioxaspiro[4.5]decane

Cat. No.: B3394487
CAS No.: 194154-45-5
M. Wt: 282.37 g/mol
InChI Key: LRYKUJPIQLHPSB-UHFFFAOYSA-N
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Description

8,8’-Bi-1,4-dioxaspiro[45]decane is a chemical compound characterized by its unique spirocyclic structure, which consists of two 1,4-dioxaspiro[45]decane units connected at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Bi-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to further reactions to form the bi-spiro compound. The reaction conditions often include:

    Acid Catalysts: Sulfuric acid or p-toluenesulfonic acid.

    Solvents: Toluene or dichloromethane.

    Temperature: Reflux conditions are commonly used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 8,8’-Bi-1,4-dioxaspiro[4.5]decane may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8,8’-Bi-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted spirocyclic compounds.

Scientific Research Applications

8,8’-Bi-1,4-dioxaspiro[4.5]decane has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Material Science: Investigated for its potential use in the development of novel polymers and materials with unique mechanical properties.

    Biological Studies: Explored for its potential biological activity, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 8,8’-Bi-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features.

    1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a different ring size.

    8-Iodo-1,4-dioxaspiro[4.5]decane: A halogenated derivative with potential for further functionalization.

Uniqueness

8,8’-Bi-1,4-dioxaspiro[4.5]decane is unique due to its bi-spiro structure, which provides additional sites for chemical modification and potential interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-(1,4-dioxaspiro[4.5]decan-8-yl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-5-15(17-9-10-18-15)6-2-13(1)14-3-7-16(8-4-14)19-11-12-20-16/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYKUJPIQLHPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3CCC4(CC3)OCCO4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473258
Record name 8,8'-Bi-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194154-45-5
Record name 8,8'-Bi-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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